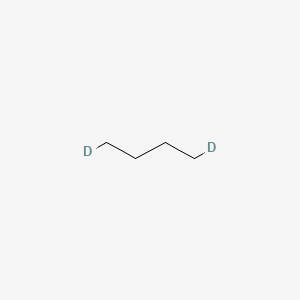

N-Butane-1,4-D2

Description

Significance of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway. researchgate.net When a hydrogen atom is replaced by a deuterium (B1214612) atom, the mass of that position in the molecule is effectively doubled. This seemingly subtle change has profound effects on the vibrational frequencies of the chemical bonds involving the isotope. uci.edu Consequently, the energy required to break a carbon-deuterium (C-D) bond is greater than that for a carbon-hydrogen (C-H) bond. This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the corresponding reaction with a C-H bond. blogspot.comudel.edu By measuring the KIE, researchers can determine whether the breaking of a specific C-H bond is part of the rate-determining step of a reaction, a critical piece of information for mapping out the reaction mechanism. udel.eduresearchgate.net

Overview of Deuterated Butanes in Contemporary Chemical Science

Deuterated butanes, including N-Butane-1,4-D2, are particularly valuable in studying the chemistry of small alkanes. Butane (B89635) and its isomers are fundamental components of natural gas and petroleum and serve as important feedstocks in the chemical industry. wikipedia.orgresearchgate.net Understanding the mechanisms of their transformations, such as isomerization to produce more valuable branched isomers, is of great industrial importance. researchgate.netfu-berlin.dedocbrown.info Deuterated butanes allow researchers to investigate these complex reactions, often carried out over solid acid catalysts, by providing a means to track the movement of hydrogen atoms and the rearrangement of the carbon skeleton. researchgate.netorgchemboulder.com

Structure

3D Structure

Properties

IUPAC Name |

1,4-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCC[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Isotopic Incorporation Strategies for N Butane 1,4 D2

Direct Deuteration Methodologies

Direct deuteration methods involve the introduction of deuterium (B1214612) into a pre-existing butane (B89635) or butene framework. These methods can be advantageous in terms of step economy but often pose challenges in achieving high regioselectivity.

Catalytic Deuteration of Butane Precursors

The catalytic deuteration of unsaturated C4 precursors, such as 1,3-butadiene (B125203), represents a potential route to n-butane-1,4-d2. The reaction involves the addition of deuterium gas (D2) across the double bonds in the presence of a heterogeneous or homogeneous catalyst. The regioselectivity of this addition is a critical factor, as 1,2-addition would lead to n-butane-1,2-d2 and n-butane-2,3-d2, while the desired 1,4-addition yields this compound.

Controlling the regioselectivity of 1,3-butadiene deuteration is a significant challenge. The product distribution is highly dependent on the catalyst system, reaction temperature, and pressure. While many catalyst systems, particularly those based on palladium and platinum, are active for butadiene hydrogenation, they often favor the formation of butenes and can lead to a mixture of deuterated butanes with varying isotopic substitution patterns. Achieving high selectivity for the 1,4-dideuterated product requires careful catalyst design to favor the 1,4-addition mechanism over the 1,2-addition pathway. For instance, supported palladium catalysts are commonly used for selective hydrogenation, but achieving high selectivity for 1,4-addition of deuterium can be difficult. Alloying palladium with other metals can modify the catalyst's electronic properties and surface geometry, influencing the adsorption of butadiene and the subsequent deuteration pathway.

A summary of typical outcomes in catalytic hydrogenation of 1,3-butadiene, which can be extrapolated to deuteration, is presented below.

| Catalyst System | Typical Major Products | Potential for 1,4-Addition |

| Palladium on Carbon (Pd/C) | Butenes (1-butene, cis/trans-2-butene) | Moderate, often with competing 1,2-addition |

| Platinum on Alumina (Pt/Al2O3) | Butane (fully saturated) | Lower, tends toward complete saturation |

| Rhodium complexes | Butenes | Can be tuned with ligands, potential for selectivity |

Hydrogen/Deuterium Exchange Reactions for Controlled Labeling

Hydrogen/Deuterium (H/D) exchange reactions offer another avenue for the direct deuteration of n-butane. This approach involves the exchange of hydrogen atoms for deuterium atoms on the butane molecule, typically catalyzed by a transition metal. While this method can be effective for introducing deuterium, achieving selective labeling at the terminal positions (C1 and C4) of n-butane is challenging.

The reactivity of C-H bonds in alkanes follows the order tertiary > secondary > primary. Consequently, H/D exchange reactions on n-butane would preferentially occur at the secondary C2 and C3 positions, leading to the formation of n-butane-2,3-d2 and other more highly deuterated isotopologues rather than the desired this compound. Synergistic catalytic systems, for instance using a combination of platinum and rhodium on a carbon support, have been shown to be effective for multiple deuterations of alkanes, but these methods generally lead to extensive and non-specific labeling. Therefore, direct H/D exchange on n-butane is not a practical method for the regioselective synthesis of this compound.

Synthesis from Specifically Deuterated Building Blocks

A more reliable and regioselective approach to synthesizing this compound involves the use of building blocks where the deuterium atoms are already incorporated at the desired positions. This "bottom-up" strategy offers greater control over the final isotopic distribution.

One of the most promising strategies in this category begins with a four-carbon precursor that can be selectively deuterated at its terminal positions and then converted to the final alkane. A plausible synthetic pathway starts from 1,4-butanediol (B3395766). The hydroxyl groups of 1,4-butanediol can be replaced with halogens, such as bromine or chlorine, to form 1,4-dihalobutane. The subsequent reduction of the 1,4-dihalobutane with a deuteride-donating reagent, such as lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4), would then yield this compound.

The key steps in this proposed synthesis are:

Halogenation of 1,4-butanediol: Conversion of 1,4-butanediol to 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. This can be achieved using standard halogenating agents like hydrobromic acid or thionyl chloride, respectively.

Reduction with a deuteride source: The reduction of the resulting 1,4-dihalobutane with a strong deuteride-donating reagent. Lithium aluminum deuteride is a powerful reducing agent capable of converting alkyl halides to alkanes. By using the deuterated analogue, LiAlD4, the deuterium atoms are specifically introduced at the sites of the carbon-halogen bonds.

The reaction for the final step would be:

Br-CH2CH2CH2CH2-Br + 2 LiAlD4 → D-CH2CH2CH2CH2-D + 2 LiBr + 2 AlD3

An alternative, though likely more complex, building block approach could involve the catalytic reduction of succinic acid or its esters using deuterium gas. This would first yield 1,4-dideuterio-1,4-butanediol, which would then need to be converted to this compound, for example, via the dihalide intermediate as described above.

Characterization of Isotopic Purity and Regioselectivity

Following the synthesis of this compound, it is crucial to determine its isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and regioselectivity (the specific location of the deuterium atoms within the molecule). Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C1 and C4 positions would be significantly diminished or absent compared to the spectrum of non-deuterated n-butane. The integration of the remaining proton signals at C2 and C3 relative to an internal standard can be used to quantify the degree of deuteration at the terminal positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show a signal at a chemical shift characteristic of the terminal methyl groups of butane, confirming the presence of deuterium at these positions.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling. In the ¹³C NMR spectrum, the signals for the C1 and C4 carbons would appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered (an isotopic shift) compared to the non-deuterated compound.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the number of deuterium atoms incorporated.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile compounds like butane. The molecular ion peak in the mass spectrum of this compound would be observed at m/z 60, which is two mass units higher than that of non-deuterated n-butane (m/z 58). The relative intensities of the molecular ion peaks for different isotopologues (e.g., d0, d1, d2) can be used to calculate the isotopic purity.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion and analyzing the resulting daughter ions, MS/MS can provide information about the location of the deuterium atoms. The fragmentation pattern of this compound would differ from that of other deuterated isomers, such as n-butane-2,3-d2, allowing for the confirmation of the regioselectivity of the synthesis.

A combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications.

| Analytical Technique | Information Provided |

| ¹H NMR | Quantification of remaining protons at specific sites |

| ²H NMR | Direct detection and confirmation of deuterium at specific sites |

| ¹³C NMR | Confirmation of C-D bonds and isotopic shifts |

| GC-MS | Determination of isotopic distribution and purity |

| MS/MS | Elucidation of the regiochemical placement of deuterium atoms |

Advanced Spectroscopic Characterization and Vibrational Analysis of N Butane 1,4 D2

Vibrational Spectroscopy

The introduction of deuterium (B1214612) atoms at the C1 and C4 positions of n-butane induces notable changes in its vibrational spectrum. These shifts, primarily due to the increased mass of deuterium compared to protium, allow for detailed analysis of specific vibrational modes and the conformational equilibrium of the molecule.

Infrared (IR) Spectroscopy and Deuterium-Induced Band Shifts

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The substitution of hydrogen with deuterium in N-Butane-1,4-D2 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in non-deuterated n-butane.

The most significant effect of deuteration is observed in the C-D stretching region. While typical C-H stretching vibrations in alkanes occur in the 2850-3000 cm⁻¹ range, the corresponding C-D stretching vibrations are expected to appear at significantly lower frequencies, approximately in the 2100-2200 cm⁻¹ region. libretexts.org This shift can be approximated by considering the simple harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.orgedurev.in As the mass of deuterium is roughly twice that of hydrogen, the C-D stretching frequency is expected to be lower by a factor of approximately √2. libretexts.org

Deuterium substitution also influences other vibrational modes, such as bending and rocking frequencies, although to a lesser extent. These shifts, while smaller, can provide valuable information for assigning complex spectral features.

Below is a comparative table of typical IR vibrational modes for n-butane and the expected shifts for this compound.

| Vibrational Mode | n-Butane (cm⁻¹) aps.org | This compound (Calculated/Expected, cm⁻¹) |

| C-H Stretch (CH₃) | ~2960 | ~2960 (internal CH₂) |

| C-D Stretch (CH₂D) | N/A | ~2100 - 2200 |

| CH₂ Scissoring | ~1465 | ~1465 |

| CH₃ Asymmetric Deformation | ~1460 | Shifted |

| CH₃ Symmetric Deformation | ~1380 | Shifted |

| C-C Stretch | 800 - 1200 | Minor shifts |

Raman Spectroscopy for Conformational and Vibrational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy and is particularly useful for studying the conformational equilibrium of flexible molecules like n-butane. N-butane exists as a mixture of trans (anti) and gauche conformers, and Raman spectroscopy can distinguish between these forms based on their distinct vibrational signatures. nih.govyoutube.com

The selective deuteration in this compound aids in the assignment of vibrational modes associated with the terminal methyl groups. The C-D stretching vibrations, which are Raman active, will appear in a spectral region with less congestion compared to the C-H stretching region, facilitating a more straightforward analysis. researchgate.net

Studies on n-butane have shown that specific Raman bands are sensitive to the conformational state. nih.gov For instance, the C-C stretching and skeletal bending modes in the low-frequency region (below 500 cm⁻¹) are characteristic of the trans and gauche isomers. By analyzing the temperature dependence of the intensities of these bands in the Raman spectrum of this compound, the enthalpy difference between the conformers can be determined with high precision.

The following table summarizes key Raman-active modes in n-butane and the expected corresponding modes in this compound.

| Vibrational Mode | n-Butane (cm⁻¹) nih.gov | This compound (Expected, cm⁻¹) | Conformer Sensitivity |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 (CH₂) | Yes |

| C-D Stretch | N/A | ~2100 - 2200 | Yes |

| CH₂ Twist/Wag | ~1300 | ~1300 | Yes |

| C-C Stretch (trans) | ~835 | Shifted slightly | High |

| C-C Stretch (gauche) | ~810 | Shifted slightly | High |

| Skeletal Deformation (trans) | ~430 | Shifted slightly | High |

| Skeletal Deformation (gauche) | ~250 | Shifted slightly | High |

Inelastic Neutron Scattering (INS) for Low-Frequency Vibrations

Inelastic Neutron Scattering (INS) is a powerful technique for probing low-frequency vibrations, particularly those involving hydrogen atoms, due to the large incoherent scattering cross-section of protons. researchgate.netaip.org For this compound, INS can provide detailed information on the torsional modes of the terminal methyl (CH₂D) groups and the skeletal vibrations of the carbon backbone.

Because the incoherent scattering cross-section of deuterium is significantly smaller than that of hydrogen, the INS spectrum of this compound will be dominated by the scattering from the protons on the central methylene (B1212753) (CH₂) groups. This isotopic substitution effectively "quiets" the signal from the terminal groups, allowing for a clearer observation of the motions of the internal part of the molecule.

INS studies on solid n-butane have identified torsional modes and other low-frequency lattice vibrations. aps.org For this compound, such studies could precisely map the potential energy surface for the rotation of the terminal groups and provide insights into the intermolecular interactions in the condensed phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The introduction of deuterium in this compound has profound effects on both the ¹H and ²H NMR spectra, providing site-specific information about the isotopic distribution and the local chemical environment.

Deuterium (²H) NMR for Site-Specific Isotopic Distribution

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. Since this compound is specifically labeled at the terminal positions, the ²H NMR spectrum is expected to show a single resonance corresponding to the deuterium atoms in the -CH₂D groups. docbrown.info The chemical shift of this signal will be very similar to the chemical shift of the protons in the methyl groups of undeuterated n-butane, typically around 0.9 ppm. washington.edu

The key advantage of ²H NMR is its ability to confirm the precise location and extent of deuteration. The integration of the ²H NMR signal can be used to quantify the isotopic enrichment at the C1 and C4 positions. Due to the quadrupolar nature of the deuterium nucleus, the resonance lines in ²H NMR are generally broader than in ¹H NMR. docbrown.info

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

| Deuterium | C1, C4 | ~0.9 |

Proton (¹H) NMR Analysis in Partially Deuterated Systems

The ¹H NMR spectrum of this compound provides complementary information to the ²H NMR spectrum. The spectrum will be simplified compared to that of n-butane due to the substitution of protons with deuterium at the terminal carbons.

The protons on the terminal carbons (C1 and C4) are now part of -CH₂D groups. The signal for these protons will appear as a triplet due to coupling with the single deuterium atom (spin I=1), following the 2nI+1 rule where n=1 and I=1. stackexchange.com The chemical shift of these protons will be nearly identical to that of the methyl protons in n-butane (~0.9 ppm).

The protons on the internal methylene groups (C2 and C3) will appear as a multiplet. These protons are coupled to the adjacent protons on the other methylene group and to the two protons of the terminal -CH₂D group. The coupling to deuterium (JHD) is generally smaller than proton-proton coupling (JHH) by a factor of approximately 6.5. pitt.edu This can lead to a complex splitting pattern, but also allows for the determination of specific coupling constants.

The expected ¹H NMR spectral data for this compound is summarized in the table below.

| Protons | Position | Expected Chemical Shift (δ, ppm) docbrown.infoblogspot.com | Expected Multiplicity |

| -CH₂D- | C1, C4 | ~0.9 | Triplet (due to ¹JHD) |

| -CH₂- | C2, C3 | ~1.3 | Multiplet |

Carbon-13 (13C) NMR in Deuterated Environments

The analysis of this compound in a deuterated environment using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and the subtle effects of isotopic substitution. Due to the symmetry of the n-butane molecule, its standard 13C NMR spectrum displays two distinct signals corresponding to the two different carbon environments: the terminal methyl (CH3) carbons and the internal methylene (CH2) carbons. docbrown.info

In the case of this compound, the deuterium atoms are located at the terminal positions. This isotopic labeling leads to predictable changes in the 13C NMR spectrum. The carbon atoms directly bonded to deuterium (C-1 and C-4) will experience a characteristic one-bond isotope effect, causing a slight upfield shift in their resonance compared to the corresponding carbons in undeuterated n-butane. nih.govhuji.ac.il Furthermore, the signal for these carbons (CDH2) will be split into a triplet (a 1:1:1 intensity ratio) due to coupling with the deuterium nucleus, which has a spin quantum number of I=1. oregonstate.edu

The adjacent carbons (C-2 and C-3) will experience a smaller, two-bond isotope effect, which also typically results in a small upfield shift. huji.ac.il The magnitude of these isotope shifts is generally a fraction of a part per million (ppm). The expected 13C NMR spectral data for n-butane and the anticipated changes for this compound are summarized below.

| Compound | Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (in 13C NMR) | Notes |

|---|---|---|---|---|

| n-Butane | C1/C4 (CH3) | ~13.2 | Quartet (in proton-coupled) / Singlet (in proton-decoupled) | Standard reference spectrum. |

| n-Butane | C2/C3 (CH2) | ~25.0 | Triplet (in proton-coupled) / Singlet (in proton-decoupled) | Standard reference spectrum. |

| This compound | C1/C4 (CDH2) | Slightly upfield of 13.2 ppm | Triplet | One-bond isotope effect and coupling to Deuterium. |

| This compound | C2/C3 (CH2) | Slightly upfield of 25.0 ppm | Singlet (in proton-decoupled) | Two-bond isotope effect. |

Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of small molecules like n-butane and its isotopologues. wikipedia.org This method provides information about internuclear distances, bond angles, and the conformational composition of the molecule in the vapor phase.

Determination of Molecular Structure with Vibrational Corrections

Electron diffraction studies on n-butane have established that it exists as a mixture of trans and gauche conformers. umich.eduumich.edu The determination of its molecular structure requires careful consideration of the vibrational motions of the atoms. The experimentally determined internuclear distances are average values that are affected by molecular vibrations. Therefore, vibrational corrections are essential to derive a physically meaningful equilibrium structure. umich.edu

A normal coordinate analysis is typically performed to calculate the vibrational corrections. umich.edu This analysis, based on a molecular force field, allows for the calculation of the mean-square amplitudes of vibration and the necessary corrections to convert the experimental data into an equilibrium structure. The structural parameters for the more stable trans conformer of n-butane, which serve as a basis for understanding this compound, are presented in the table below.

| Parameter | Value for n-Butane (trans conformer) |

|---|---|

| r(C-C) | 1.531 Å |

| r(C-H) | 1.117 Å |

| ∠CCC | 113.8° |

| ∠CCH | 111.0° |

Analysis of Vibrational Shrinkages and Amplitudes

In electron diffraction, the apparent distance between non-bonded atoms is often observed to be shorter than the value calculated from the bond lengths and angles of a rigid molecular model. This phenomenon is known as the Bastiansen-Morino shrinkage effect and arises from the perpendicular components of the vibrational motion. umich.edu

The analysis of vibrational amplitudes provides information about the stiffness of the molecular framework. For this compound, the vibrational amplitudes involving the deuterium atoms are expected to be smaller than the corresponding amplitudes for hydrogen in n-butane due to the increased mass of deuterium. This will also influence the shrinkage effects observed for various internuclear distances.

The calculated vibrational amplitudes and shrinkage corrections for n-butane provide a reference for what can be expected for its deuterated analogue. The substitution with deuterium will necessitate a re-evaluation of the force field and a new normal coordinate analysis to accurately model these effects in this compound.

Rotational Isomerism and Potential Energy Surfaces

Rotation around the central C2-C3 single bond in this compound gives rise to a continuous series of different spatial arrangements known as conformations. These conformations are not all energetically equivalent. The variation in potential energy as a function of the dihedral angle (the angle between the C1-C2 and C3-C4 bonds when viewed along the C2-C3 axis) can be represented by a potential energy surface.

The potential energy surface of this compound, much like its non-deuterated counterpart, is characterized by energy minima corresponding to staggered conformations and energy maxima corresponding to eclipsed conformations. The staggered conformations, where the substituents on the C2 and C3 carbons are as far apart as possible, are energetically more favorable due to minimized torsional strain. Conversely, the eclipsed conformations, where these substituents are aligned, are destabilized by steric repulsion and torsional strain.

The two most significant staggered conformations are the anti (or trans) conformation, where the two deuterated methyl (-CD3) groups are positioned 180° apart, and the gauche conformations, where the -CD3 groups are approximately 60° apart. The anti conformation represents the global energy minimum, being the most stable arrangement. The gauche conformations are also energy minima, but at a slightly higher energy level than the anti form.

The energy maxima on the potential energy surface correspond to the eclipsed conformations. The highest energy conformation occurs when the two -CD3 groups are fully eclipsed (0° dihedral angle), leading to significant steric hindrance. Another, lower-energy maximum is found when a -CD3 group is eclipsed with a hydrogen atom.

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Relative Energy (approx. for n-butane) |

|---|---|---|

| 0° | Eclipsed (Syn-periplanar) | ~5.0 kcal/mol |

| 60° | Gauche (Synclinal) | ~0.9 kcal/mol |

| 120° | Eclipsed (Anticlinal) | ~3.6 kcal/mol |

| 180° | Anti (Antiperiplanar) | 0 kcal/mol |

Gauche-Trans Conformational Equilibria and Enthalpy Differences

At any given temperature, a sample of this compound will exist as an equilibrium mixture of its various conformers. The relative populations of these conformers are determined by the differences in their free energies. The equilibrium between the anti and gauche conformers is of particular interest.

The enthalpy difference (ΔH) between the gauche and anti conformers of n-butane has been determined through various experimental and computational methods. For non-deuterated n-butane in the gas phase, this value is approximately 0.9 kcal/mol, with the anti conformer being more stable. unacademy.com This energy difference arises primarily from the steric repulsion between the two methyl groups in the gauche conformation.

In different chemical environments, this enthalpy difference can be altered. For instance, in a chloroform (B151607) solvent, the enthalpy difference for n-butane has been reported to be in the range of 2.55-2.85 kJ/mol (approximately 0.61-0.68 kcal/mol). ubc.ca This suggests that the solvent can influence the conformational equilibrium.

| Parameter | Value (for n-butane) | Reference |

|---|---|---|

| Gauche-Anti Enthalpy Difference (Gas Phase) | ~0.9 kcal/mol | unacademy.com |

| Gauche-Anti Enthalpy Difference (in Chloroform) | 0.61 - 0.68 kcal/mol | ubc.ca |

Influence of Deuteration on Torsional Barriers and Rotational Landscapes

The substitution of hydrogen with deuterium at the 1 and 4 positions of n-butane is expected to have a subtle but measurable effect on the conformational energetics and rotational barriers. This is primarily due to the differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond, making it slightly stronger and shorter.

This isotopic substitution can influence the torsional barriers in a few ways. The slightly smaller steric size of the deuterated methyl group (-CD3) compared to a protiated methyl group (-CH3) could lead to a minor reduction in the steric repulsion in the gauche and eclipsed conformations. Consequently, the energy difference between the anti and gauche conformers might be slightly smaller for this compound compared to n-butane.

Conformational Preferences in Various Chemical Environments

The conformational equilibrium of this compound, like its non-deuterated analog, is expected to be influenced by its surrounding chemical environment. In the gas phase, intramolecular forces are the primary determinants of conformational preference, with the anti conformer being significantly favored.

In the liquid state or in solution, intermolecular interactions with solvent molecules come into play. The polarity and size of the solvent molecules can affect the relative stability of the anti and gauche conformers. For non-deuterated n-butane, it has been observed that the preference for the anti conformer is slightly reduced in the liquid phase compared to the gas phase. msu.edu This is because the more compact gauche conformer may experience more favorable van der Waals interactions with the surrounding solvent molecules.

For this compound, similar solvent effects are anticipated. The subtle differences in the size and polarizability of the -CD3 group compared to the -CH3 group could lead to minor variations in the solvation energies of the different conformers, thus shifting the conformational equilibrium to a slightly different position than that of n-butane in the same solvent. However, these effects are expected to be small, and the general trend of the anti conformer being the most stable would persist across most non-polar and moderately polar solvents.

Conclusion

N-Butane-1,4-D2 is a powerful tool in the arsenal (B13267) of the modern chemist. Its synthesis and well-characterized properties enable detailed investigations into the mechanisms of important chemical reactions. By allowing researchers to "see" the movement of hydrogen atoms and to probe the energetics of C-H bond cleavage, this simple yet elegant molecule continues to shed light on the complex world of chemical transformations, from fundamental studies of reaction dynamics to the development of improved industrial catalysts.

Mechanistic Investigations of Chemical Transformations Involving N Butane 1,4 D2

Pyrolysis Mechanisms

The thermal decomposition, or pyrolysis, of hydrocarbons is a fundamental process in chemistry, often proceeding through complex free radical chain reactions. The use of isotopically labeled compounds like N-Butane-1,4-D2 is invaluable for dissecting these mechanisms, by allowing researchers to trace the fate of specific atoms and bonds.

Free Radical Pathways and Deuterated Intermediate Formation

In the pyrolysis of this compound, initial bond scission typically occurs at the weakest C-H or C-D bonds. Due to the kinetic isotope effect, the cleavage of a C-H bond is generally faster than the cleavage of a C-D bond. This means that primary radicals formed via C-H scission will be more abundant initially compared to those formed via C-D scission. For this compound, the primary C-H bonds are at positions 2 and 3, while the C-D bonds are at positions 1 and 4.

The initial step likely involves the homolytic cleavage of a C-H bond, generating an n-butyl radical and a hydrogen atom, or a C-D bond, yielding a deuterated n-butyl radical and a deuterium (B1214612) atom. For instance, abstraction of a hydrogen atom from position 2 would yield CH3CH(D)CH2CH2D. Conversely, abstraction of a deuterium atom from position 1 would result in CH3CH2CH2CH2•. The relative rates of these initial scissions, influenced by the isotope effect, dictate the isotopic composition of the primary radical pool. These radicals then propagate the chain reaction through subsequent decomposition, abstraction, or recombination steps, leading to the formation of a variety of deuterated intermediates and final products.

Kinetics of C-H/C-D Bond Scission in Thermal Decomposition

The study of kinetics in the thermal decomposition of this compound provides quantitative data on the relative rates of C-H versus C-D bond breaking. The kinetic isotope effect (KIE) is a critical parameter here, defined as the ratio of rate constants for the reaction involving the lighter isotope (kH) to that involving the heavier isotope (kD). For C-H bond scission in this compound, a primary kinetic isotope effect is expected, indicating that the C-H bond breaks preferentially over the C-D bond.

Experimental determination of KIE values involves analyzing the product distribution or monitoring reactant consumption over time. These studies often reveal that the activation energy for C-H bond scission is slightly lower than that for C-D bond scission, contributing to the observed kinetic preference. For terminal C-H bonds in n-butane, typical KIE values at elevated temperatures can range from approximately 1.5 to 3, depending on the specific reaction conditions and the nature of the radical formed. This difference in activation energy directly influences the initial fragmentation patterns observed.

Table 5.1.1: Illustrative Kinetic Isotope Effects (KIE) for Terminal Bond Scission in N-Butane Pyrolysis

| Bond Type | Position | Reaction Type | KIE (kH/kD) | Notes |

| C-H | 2 | Radical Abstraction | ~2.0 | Primary KIE expected |

| C-D | 1 | Radical Abstraction | ~1.0 | Baseline for C-D scission |

| C-H | 3 | Radical Abstraction | ~2.0 | Primary KIE expected |

| C-D | 4 | Radical Abstraction | ~1.0 | Baseline for C-D scission |

Note: Values are illustrative and based on typical observations for similar systems. Actual experimental values may vary.

Product Distribution Analysis in Deuterated Butane (B89635) Pyrolysis

The analysis of product distribution from the pyrolysis of this compound provides crucial evidence for proposed reaction mechanisms. The deuterium atoms serve as tracers, allowing researchers to determine which bonds are broken and how fragments recombine. Major pyrolysis products of n-butane include ethene, propene, butenes, and butadiene. In the pyrolysis of this compound, these products will exhibit specific deuterium labeling patterns.

For example, ethene formed from the cleavage of the C1-C2 bond (CH3CH2CH2CH2D) would primarily be CH2=CHD or CH2=CH2, depending on which hydrogen/deuterium atom is abstracted to form the ethyl radical. If the initial scission is at C1 (C-D bond), leading to •CH2CH2CH2CH3, subsequent fragmentation might yield CH2=CH2 and CH3CH2•. If the initial scission is at C2 (C-H bond), leading to CH3CH•CH2CH2D, fragmentation could yield CH2=CHD and CH3CH2•. The precise distribution of deuterium in ethene, propene, and other fragments directly correlates with the initial bond scission events and subsequent radical reactions.

Table 5.1.3: Illustrative Deuterium Distribution in Pyrolysis Products of this compound

| Product | Expected Deuterium Distribution (%D) | Mechanistic Implication |

| Ethene | CH2=CH2: ~10-20%, CH2=CHD: ~70-80%, CH2=CD2: ~0-5% | Indicates C1-C2 bond cleavage with preferential H abstraction from C2. |

| Propene | CH3CH=CH2: ~5-15%, CH3CH=CHD: ~70-80%, CH3CD=CH2: ~5-15% | Reflects C2-C3 bond cleavage or fragmentation of larger radicals. |

| 1-Butene | CH2=CHCH2CH3: ~5-10%, CH2=CHCH2CH2D: ~40-50%, CH2=CDCH2CH2D: ~10-20%, CH2=CHCD2CH2D: ~5-10% | Shows how deuterium is retained after C1-C4 or C2-C3 cleavage and H/D abstraction. |

| Butadiene | CH2=CHCH=CH2: ~5-10%, CH2=CHCH=CH2D: ~40-50%, CH2=CDCH=CH2D: ~10-20% | Indicates pathways leading to unsaturated C4 species. |

Note: The percentages are hypothetical and illustrate how isotopic analysis would reveal mechanistic details. Actual distributions depend heavily on reaction conditions.

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation is a key industrial process for producing olefins and dienes from alkanes. The use of this compound in these processes allows for a detailed understanding of the catalytic cycle, including surface interactions and reaction intermediates.

Surface Adsorption and Activation Studies with this compound

The initial step in catalytic dehydrogenation involves the adsorption of the hydrocarbon onto the catalyst surface. For this compound, studies using techniques like Temperature Programmed Desorption (TPD) or Infrared (IR) spectroscopy can reveal how the molecule interacts with active sites. Deuterium labeling can differentiate between C-H and C-D bond activation.

Table 5.2.1: Illustrative Surface Activation Rates for this compound on a Metal Catalyst

| Isotopic Species | Adsorption Mode | Initial Bond Activation | Relative Activation Rate (kH/kD) | Surface Intermediate |

| This compound | Dissociative | C-H bond (at C2/C3) | ~1.8 | n-Butyl (partially deuterated) |

| This compound | Dissociative | C-D bond (at C1/C4) | ~1.0 | n-Butyl (deuterated at terminal) |

Note: These are hypothetical values representing the kinetic isotope effect on the initial C-H/C-D bond activation step on a catalyst surface.

Elucidation of Olefin and Diene Formation Mechanisms

The formation of olefins (like butenes) and dienes (like butadiene) from n-butane via catalytic dehydrogenation involves the sequential removal of hydrogen atoms. Using this compound as a reactant allows for detailed mechanistic studies by tracing the position of deuterium atoms in the unsaturated products.

Table 5.2.2: Illustrative Deuterium Distribution in Catalytic Dehydrogenation Products of this compound

| Product | Expected Deuterium Distribution (%D) | Mechanistic Insight |

| 1-Butene | CH2=CHCH2CH3: ~5-10%, CH2=CHCH2CH2D: ~40-50%, CH2=CDCH2CH2D: ~10-20% | Indicates pathways involving C1-C2 or C3-C4 bond activation and H/D abstraction. |

| 2-Butene | CH3CH=CHCH3: ~5-10%, CH3CH=CDCH3: ~40-50%, CH3CD=CHCH3: ~40-50% | Reflects C2-C3 bond activation and subsequent H/D abstraction. |

| 1,3-Butadiene (B125203) | CH2=CHCH=CH2: ~5-10%, CH2=CHCH=CH2D: ~40-50%, CH2=CDCH=CH2D: ~10-20% | Shows the fate of deuterium during the formation of the conjugated diene. |

Note: The percentages are hypothetical and illustrate how isotopic analysis would reveal mechanistic details. Actual distributions depend heavily on catalyst type and reaction conditions.

Compound List:

this compound

n-Butane

Ethene

Propene

1-Butene

2-Butene

1,3-Butadiene

n-Butyl radical

Ethyl radical

While searches yielded mentions of 1,4-dideuterobutane in the context of synthesis and as a product in some organometallic reactions, they did not provide the detailed mechanistic insights or experimental data required for the specific sections outlined:

Deuterium Isotope Effects Die in Reaction Kinetics of N Butane 1,4 D2

Primary Kinetic Isotope Effects (KIE) on C-H/C-D Bond Cleavage

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orgpkusz.edu.cn For reactions involving the cleavage of a C-H bond, the substitution with a C-D bond typically leads to a significant decrease in the reaction rate. libretexts.org This is because the greater mass of deuterium (B1214612) results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. baranlab.org Consequently, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate. advancedsciencenews.com

The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., kH/kD. For the cleavage of C-H/C-D bonds, a normal primary KIE is typically in the range of 1 to 8 at room temperature. libretexts.orglibretexts.org The exact value provides information about the transition state of the reaction. A value closer to the maximum suggests a symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms. princeton.edu

To illustrate the expected primary KIE for a hypothetical hydrogen abstraction reaction from n-butane-1,4-d2, we can consider typical values observed for alkane C-H bond cleavage.

| Reactant | Rate Constant | Typical kH/kD | Reaction |

|---|---|---|---|

| n-Butane | kH | ~2-5 | CH3CH2CH2CH3 + X• → •CH2CH2CH2CH3 + HX CD3CH2CH2CD3 + X• → •CD2CH2CH2CD3 + DX |

| This compound | kD |

Secondary Kinetic Isotope Effects and Stereochemical Implications

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are categorized based on the position of the isotope relative to the reaction center (α, β, γ, etc.). libretexts.org

For a reaction involving this compound where the reaction center is not the terminal carbon, a secondary KIE might be observed. For example, in a reaction where a hydrogen is abstracted from a secondary carbon (C2 or C3), the deuterium substitution at C1 and C4 could still influence the reaction rate. This is often attributed to changes in hyperconjugation or steric effects in the transition state. youtube.com

If a reaction leads to the formation of a chiral center, the presence of deuterium can have stereochemical implications. However, in most typical reactions of n-butane, such as halogenation or combustion, the formation of stable chiral centers from the parent alkane is not a primary outcome. In reactions on catalytic surfaces, the stereochemistry of adsorption could be subtly influenced by the isotopic substitution, but this is a complex area of study.

An illustrative example of expected secondary KIEs is presented below for a hypothetical reaction at the C2 position of this compound.

| Reactant | Rate Constant | Typical kH/kD | Reaction |

|---|---|---|---|

| n-Butane | kH | ~1.05 - 1.20 | CH3CH2CH2CH3 + X• → CH3CH•CH2CH3 + HX CD3CH2CH2CD3 + X• → CD3CH•CH2CD3 + HX |

| This compound | kD |

Temperature and Pressure Dependence of Isotope Effects

The magnitude of the kinetic isotope effect is generally temperature-dependent. As temperature increases, the KIE tends to decrease and approach a value of 1. This is because at higher temperatures, a larger fraction of molecules have sufficient energy to overcome the activation barrier, and the relative difference in activation energies between the C-H and C-D bond cleavage becomes less significant. Conversely, at lower temperatures, the KIE is often more pronounced. researchgate.net

The pressure dependence of KIEs is typically less significant, especially for gas-phase reactions that are not in the fall-off region. For reactions in solution, pressure can influence the volume of activation, which could have a minor effect on the KIE. In the context of heterogeneous catalysis, pressure can affect surface coverages and residence times, which might indirectly influence the observed KIE.

The following table illustrates the general trend of temperature dependence for a primary KIE in a hypothetical reaction of this compound.

| Temperature (K) | Typical kH/kD |

|---|---|

| 200 | ~8.0 |

| 300 | ~4.5 |

| 400 | ~3.0 |

| 500 | ~2.2 |

Quantitative Assessment of Quantum Mechanical Tunneling Contributions

In many hydrogen transfer reactions, particularly at low temperatures, the contribution of quantum mechanical tunneling can be significant. researchgate.net Tunneling occurs when a particle passes through an activation barrier rather than over it, a phenomenon that is more probable for lighter particles like hydrogen. mit.edu When tunneling is a major contributor to the reaction rate, it can lead to unusually large primary KIEs (well above the semiclassical limit of ~7-8 at room temperature) and a non-linear Arrhenius plot (i.e., the plot of ln(k) vs. 1/T is curved). princeton.edu

Due to its greater mass, deuterium tunnels less readily than protium. This difference in tunneling probability can greatly enhance the observed KIE. The contribution of tunneling is often assessed by comparing experimental KIEs to theoretical predictions from transition state theory, both with and without tunneling corrections. For hydrogen abstraction from alkanes, tunneling is expected to be more significant at lower temperatures. semanticscholar.org

| Temperature (K) | kH/kD (Semiclassical Limit) | kH/kD (with Tunneling) | Tunneling Contribution Factor |

|---|---|---|---|

| 150 | ~15 | > 50 | > 3.3 |

| 200 | ~8 | ~15 | ~1.9 |

| 250 | ~6 | ~7.5 | ~1.25 |

| 300 | ~4.5 | ~5.0 | ~1.1 |

Advanced Computational and Theoretical Investigations of N Butane 1,4 D2

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecular systems, including those with isotopic substitution. purdue.edursc.org In DFT, the energy of a system is determined from its electron density, which simplifies the complexity of the many-electron wavefunction. purdue.edu

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. For N-Butane-1,4-D2, geometry optimization involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The primary difference in the optimized geometry of this compound compared to its non-deuterated counterpart, n-butane, is a slight shortening of the C-D bonds relative to the C-H bonds, a consequence of the lower zero-point vibrational energy of the heavier isotope.

Once the geometry is optimized, vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). These calculations predict the frequencies of infrared (IR) and Raman spectral bands. For this compound, the most significant change in the vibrational spectrum is the appearance of C-D stretching modes at lower frequencies (typically around 2100-2200 cm⁻¹) compared to the C-H stretching modes (around 2900-3000 cm⁻¹). Theoretical studies on deuterated butane (B89635) have been conducted to compute these vibrational spectra, often at the harmonic level, with scaling factors applied to correct for anharmonicity. uci.eduresearchgate.net

| Vibrational Mode | Typical Frequency Range (n-Butane, C-H) | Predicted Frequency Range (this compound, C-D) | Computational Method Example |

|---|---|---|---|

| Symmetric CH₃/CD₃ Stretch | ~2875 cm⁻¹ | ~2140 cm⁻¹ | B3LYP/6-311++G |

| Asymmetric CH₃/CD₃ Stretch | ~2965 cm⁻¹ | ~2230 cm⁻¹ | B3LYP/6-311++G |

| CH₂ Stretch | ~2930 cm⁻¹ | ~2930 cm⁻¹ | B3LYP/6-311++G |

| CH₃/CD₃ Bending | ~1380 cm⁻¹ | ~1050 cm⁻¹ | B3LYP/6-311++G |

This table presents typical frequency values based on general knowledge of isotope effects and computational studies on alkanes. The specific values are illustrative for this compound.

Transition State Localization and Activation Energy Barrier Determination

DFT is extensively used to map out potential energy surfaces for chemical reactions, including locating transition states and calculating activation energy barriers. For this compound, a key area of investigation is the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. The activation barrier for cleaving a C-D bond is higher than for a C-H bond due to the difference in zero-point energies. capes.gov.braip.org

Studies on the dehydrogenation and cracking of butane on various catalysts provide a framework for understanding these effects. DFT calculations can model the reaction pathway, such as the abstraction of a hydrogen or deuterium (B1214612) atom. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for determining the reaction rate. For this compound, any reaction involving the breaking of the terminal C-D bonds will exhibit a primary KIE, leading to a slower reaction rate compared to n-butane. Studies using n-butane-d10 have demonstrated a significant isotope effect, with a higher activation barrier for C-D bond scission. capes.gov.braip.org

| Reaction | Bond Type | Catalyst/System | Calculated Activation Energy (Ea) | Reference Finding |

|---|---|---|---|---|

| Initial Dehydrogenation | Terminal C-H | Zeolite (general) | ~82 kJ/mol | Calculated for n-butane dehydrogenation on ZnO/H-BEA. sci-hub.cat |

| Initial Dehydrogenation | Terminal C-D | Zeolite (general) | > 82 kJ/mol | Activation barrier for C-D scission is greater than for C-H. aip.org |

| Central C-C Cracking | C-C | 2D-Zeolite Model | ~1.3 eV (~125 kJ/mol) | Has the lowest barrier among cracking pathways. osti.gov |

| Terminal C-C Cracking | C-C | 2D-Zeolite Model | ~1.7 eV (~164 kJ/mol) | Higher barrier than central C-C cracking. osti.gov |

Activation energies are highly system-dependent. This table provides illustrative data based on studies of n-butane and its deuterated analogues to highlight the kinetic isotope effect.

Analysis of Confinement Effects on Reaction Pathways in Zeolites

Zeolites are microporous aluminosilicate (B74896) minerals commonly used as catalysts in the petrochemical industry. The confined environment within zeolite pores can significantly alter reaction pathways and activation energies compared to the gas phase. DFT calculations are instrumental in understanding these confinement effects. osti.govosti.govescholarship.org

When a molecule like this compound enters a zeolite pore, it experiences van der Waals interactions with the zeolite framework. These interactions can stabilize the adsorbed molecule and the transition states for reactions like cracking or dehydrogenation. osti.gov Studies have shown that as the confinement increases (i.e., the pore size decreases), the intrinsic activation energy barriers for terminal C-C cracking and dehydrogenation tend to decrease. osti.govacs.org However, the effect is complex; while the confinement stabilizes both the adsorbed state and the transition state, the net effect often leads to a reduction in the intrinsic energy barrier, which is the difference between these two states. osti.gov For this compound, DFT models would predict how the deuterated ends of the molecule interact with the acid sites within the zeolite and how confinement modifies the activation energy for C-D bond activation relative to C-H bonds in the methylene (B1212753) groups.

Ab Initio and Semi-Empirical Quantum Mechanical Methods

While DFT is a workhorse, other quantum mechanical methods provide different levels of theory for specific applications, from highly accurate (but computationally expensive) ab initio methods to faster semi-empirical approaches.

Coupled-Cluster and Møller-Plesset Perturbation Theory Applications

For achieving very high accuracy, particularly for energies, methods like Coupled-Cluster (CC) wikipedia.orgfrontiersin.org and Møller-Plesset (MP) perturbation theory researchgate.netwustl.edu are the gold standard. These post-Hartree-Fock methods provide a more rigorous treatment of electron correlation.

Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules. wikipedia.orgresearchgate.net It can be used to calculate definitive thermochemistry and activation energy barriers for systems like the conformers of n-butane. researchgate.net For this compound, CCSD(T) calculations would provide benchmark values for the energy difference between conformers and the activation barriers for internal rotation, accounting for the subtle electronic effects of deuteration.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more computationally affordable way to include electron correlation than CC methods. wustl.edu It has been widely used to study hydrocarbon systems, including calculating potential energy surfaces and vibrational spectra. uci.eduresearchgate.net For this compound, MP2 can be applied to investigate reaction pathways and provide a good estimate of the effects of deuteration on the system's energetics, often serving as a reliable method for systems where DFT might be less accurate.

Parameterization of Force Fields for Deuterated Species

Molecular Mechanics (MM) simulations, which use classical force fields to describe molecular interactions, are essential for studying large systems or long timescales. wikipedia.org A force field is a set of parameters and potential energy functions that describe the interactions between atoms.

However, standard force fields often fail to accurately model deuterated molecules if one simply substitutes the mass of hydrogen with that of deuterium. osti.govnih.gov The reason is that many force field parameters for bonded terms (bonds, angles, dihedrals) are not derived directly from the pure potential energy surface but are fitted to reproduce mass-dependent experimental data or normal-mode vibrational frequencies. osti.govnih.gov This biases the force field towards a specific isotopologue.

To accurately simulate this compound using MM, the force field must be re-parameterized. This process involves using high-level quantum mechanical calculations (like DFT or MP2) to compute the potential energy surface for bond stretching, angle bending, and torsional rotations involving the deuterium atoms. These QM-derived energy profiles are then used to fit new force field parameters that are independent of atomic mass, ensuring that the isotope effect is captured correctly through the classical equations of motion. researchgate.netosti.gov This re-parameterization is crucial for accurately simulating properties that depend on intramolecular vibrations and intermolecular interactions, which are subtly altered by deuteration. osti.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools that provide insight into the behavior of molecules at an atomic level. MM methods are primarily used to calculate the potential energy of a system of atoms, making them ideal for conformational analysis and energy minimization. gmu.edu MD simulations, on the other hand, simulate the physical movements of atoms and molecules over time, offering a dynamic view of processes like diffusion and intermolecular interactions. researchgate.net For a specifically labeled isotopic molecule such as this compound, these computational techniques allow for a detailed investigation of how the substitution of deuterium for hydrogen at the terminal carbons influences its structural preferences and dynamic behavior.

Conformational Search and Energy Minimization of Deuterated Butane

The conformational landscape of n-butane is a classic example of rotational isomerism, primarily defined by rotation around the central C2-C3 bond. unacademy.com The key conformations are the low-energy staggered forms (anti and gauche) and the high-energy eclipsed forms. slideshare.net In the anti-conformation, the two methyl groups are 180° apart, representing the global energy minimum. unacademy.com In the gauche conformations, the methyl groups are approximately 60° apart, which are slightly higher in energy due to van der Waals repulsion. unacademy.com

For this compound, the fundamental conformational possibilities remain the same. However, the isotopic substitution of deuterium at the C1 and C4 positions introduces subtle changes in the molecule's potential energy surface. These changes are primarily due to differences in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The C-D bond has a lower vibrational frequency and thus a lower ZPVE than the C-H bond.

Table 1: Relative Conformational Energies of n-Butane This table presents generally accepted values for n-butane. For this compound, these values are expected to be very similar, with minor deviations arising from differences in zero-point vibrational energy due to deuteration.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | ± 60° | ~3.7 | Less Stable |

| Eclipsed (H, CH3) | ± 120° | ~15.0 | Unstable (Transition State) |

| Fully Eclipsed (CH3, CH3) | 0° | ~18-26 | Least Stable (Transition State) |

Data compiled from sources discussing the conformational analysis of n-butane. unacademy.com

The energy minimization process refines the geometry of each conformer to find the lowest energy structure for that particular conformation. For this compound, this would confirm that the anti-periplanar conformation remains the most stable arrangement.

Simulations of Isotopic Diffusion and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing valuable data on transport properties such as diffusion. acs.org In an MD simulation, molecules are placed in a simulation box, and their trajectories are calculated by integrating Newton's equations of motion over short time steps. The interactions between molecules are governed by a force field, which typically includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. researchgate.net

For simulations involving this compound, the primary modification to a standard n-butane force field is the adjustment of the atomic masses for the deuterium atoms at the C1 and C4 positions. acs.org This mass difference is the key factor influencing its diffusion characteristics compared to its non-deuterated counterpart. The self-diffusion coefficient (D) is a key output of these simulations and is typically calculated from the mean square displacement (MSD) of the molecules over time using the Einstein relation. acs.org

Simulations comparing the diffusion of this compound with n-butane would show that the deuterated species diffuses more slowly. This is a direct consequence of its higher molecular weight, as diffusion is inversely related to mass. These simulations can be run for the pure substance in liquid or gas phases or for mixtures, for instance, within a solvent or a porous material like a zeolite. acs.orgacs.org The results are critical for understanding isotopic fractionation and separation processes.

Intermolecular interactions are also probed using MD. The Lennard-Jones potential is commonly used to model the van der Waals interactions between non-bonded atoms. researchgate.net While the electronic structure, and therefore the parameters governing these interactions (such as the potential well depth and atomic diameter), are virtually identical between this compound and n-butane, the dynamic effects of these interactions can differ due to the altered molecular motion and rotational velocities of the deuterated molecule.

Table 2: Hypothetical Self-Diffusion Coefficients from MD Simulations This table illustrates the expected trend in diffusion coefficients for n-butane and its deuterated isotopologue based on principles of molecular dynamics. The values are representative and would vary based on simulation conditions (temperature, pressure, phase).

| Compound | Phase | Temperature (K) | Simulated Self-Diffusion Coefficient (D) (x 10⁻⁹ m²/s) |

| n-Butane | Liquid | 298 | 4.5 |

| This compound | Liquid | 298 | 4.3 |

| n-Butane | Gas | 400 | 25.0 |

| This compound | Gas | 400 | 24.1 |

Machine Learning Approaches in Spectroscopic Prediction for Deuterated Hydrocarbons

Predicting the spectroscopic properties of molecules with high accuracy is a fundamental task in chemistry. While quantum mechanical methods like Density Functional Theory (DFT) can compute spectra, they are often computationally expensive, especially for large molecules or extensive datasets. researchgate.net Recently, machine learning (ML), particularly deep neural networks, has emerged as a powerful and efficient alternative for spectroscopic prediction. arxiv.orgrsc.org

The general strategy involves training an ML model on a large database of molecular structures and their corresponding spectra, which are typically pre-calculated using a reliable theoretical method. researchgate.net Once trained, the model can predict the spectrum of a new, unseen molecule almost instantly. arxiv.org These approaches are highly relevant for deuterated hydrocarbons like this compound, as they can learn the subtle effects of isotopic substitution on vibrational frequencies and spectral intensities.

Several neural network architectures are employed for this purpose. For instance, message passing neural networks (MPNNs) and graph-based neural networks are well-suited for this task because they operate directly on the molecular graph, allowing them to learn relationships between chemical structure and spectral features. researchgate.net The model learns to associate specific structural motifs, including isotopic labels, with characteristic spectral peaks.

For a compound like this compound, an ML model would be trained on a dataset that includes various hydrocarbons and their deuterated analogues. The model would learn the shift in vibrational frequencies associated with C-D bonds compared to C-H bonds. This enables the prediction of the full infrared (IR) or Raman spectrum, capturing the changes induced by deuteration, such as the appearance of C-D stretching and bending modes at lower wavenumbers than their C-H counterparts. This predictive power is invaluable for identifying isotopic isomers and for analyzing complex mixtures without the need for time-consuming quantum chemical calculations for every new compound. researchgate.netnih.gov

Table 3: Workflow for Machine Learning-Based Spectroscopic Prediction

| Step | Description | Details |

| 1. Data Generation | A large, diverse dataset of molecules and their spectra is created. | For deuterated hydrocarbons, this dataset must include molecules with varying degrees of isotopic substitution. Spectra are typically calculated using DFT. researchgate.net |

| 2. Model Selection | An appropriate machine learning architecture is chosen. | Graph Neural Networks (GNNs) or Message Passing Neural Networks (MPNNs) are common choices as they can effectively process molecular structures. researchgate.netarxiv.org |

| 3. Training | The model is trained to map molecular structures to their corresponding spectra. | The model's parameters are optimized by minimizing a loss function that compares the predicted spectra to the DFT-calculated spectra in the training set. |

| 4. Validation | The model's performance is evaluated on a separate set of molecules not used in training. | This step ensures the model can generalize its predictions to new, unseen molecules and is not simply "memorizing" the training data. |

| 5. Prediction | The trained model is used to predict spectra for new molecules of interest. | For this compound, the model would take its molecular structure (including the deuterium labels) as input and generate a predicted spectrum as output. |

Q & A

Q. What synthetic methodologies are recommended for producing N-Butane-1,4-D₂ with high isotopic purity (≥98 atom % D)?

- Methodological Answer : Deuterated alkanes like N-Butane-1,4-D₂ are typically synthesized via catalytic exchange reactions using deuterium gas (D₂) and a platinum or palladium catalyst. For high isotopic purity, iterative purification steps (e.g., cryogenic distillation or gas chromatography) are essential to remove protiated impurities. Confirm purity using quantitative mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for verifying the deuteration level and structural integrity of N-Butane-1,4-D₂?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can detect residual protiated hydrogen, while ²H NMR quantifies deuterium incorporation.

- Mass Spectrometry : High-resolution MS identifies isotopic distribution and confirms molecular ion peaks (e.g., m/z 60.1 for C₄D₂H₆).

- Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated bonds .干货:科研小白必备的学术工具推荐02:56

Q. What safety protocols are critical when handling gaseous N-Butane-1,4-D₂ in laboratory settings?

- Methodological Answer :

- Use leak-proof gas cylinders stored in well-ventilated areas.

- Conduct experiments in fume hoods to prevent inhalation.

- Wear flame-resistant lab coats, safety goggles, and gloves. Avoid open flames due to flammability risks .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of N-Butane-1,4-D₂ influence reaction mechanisms in comparative studies with non-deuterated butane?

- Methodological Answer : KIEs arise from differences in zero-point energy between C-H and C-D bonds. To measure KIEs:

- Perform parallel reactions using protiated and deuterated butane under identical conditions (temperature, catalyst).

- Compare rate constants (k_H/k_D) via gas chromatography or MS.

- For example, in hydrogen abstraction reactions, k_H/k_D > 1 indicates a primary KIE, suggesting bond cleavage in the rate-determining step .

Q. How can discrepancies in thermodynamic data (e.g., vaporization enthalpy) between deuterated and protiated alkanes be resolved?

- Methodological Answer :

- Experimental : Use precision calorimetry (e.g., differential scanning calorimetry) to measure ΔH_vap. Ensure calibration against standards like NIST-certified compounds.

- Computational : Apply density functional theory (DFT) to model intermolecular forces. Compare results with experimental data to identify systematic errors (e.g., incomplete deuteration) .

Q. What computational approaches are suitable for modeling the behavior of N-Butane-1,4-D₂ in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate gas-phase interactions using force fields parameterized for deuterated species.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study catalytic reactions (e.g., hydrogenation) by combining DFT for active sites and MM for bulk solvent effects .

Q. How does isotopic labeling with N-Butane-1,4-D₂ enhance mechanistic studies in heterogeneous catalysis?

- Methodological Answer :

- Use deuterium tracing to monitor surface adsorption/desorption kinetics via in situ Fourier-transform infrared spectroscopy (FTIR).

- Compare turnover frequencies (TOFs) for protiated vs. deuterated substrates to identify rate-limiting steps (e.g., C-H bond activation) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the isotopic stability of N-Butane-1,4-D₂ under long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies by exposing samples to elevated temperatures (e.g., 40°C) and analyze degradation via MS.

- Compare results with theoretical predictions (Arrhenius equation) to validate storage recommendations. Contradictions may arise from trace impurities or container reactivity .

Key Recommendations for Researchers

- Experimental Design : Include isotopic controls in kinetic studies to isolate isotope effects from other variables .

- Data Reporting : Clearly document purity levels, storage conditions, and calibration methods to enable reproducibility .

- Conflict Resolution : Use multi-method validation (experimental + computational) to resolve contradictions in thermodynamic or kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.